Bienvenue dans la boutique en ligne BenchChem!

5-Fluoroisochroman-4-one

Lipophilicity Physicochemical Properties Druglikeness

Procure 5-Fluoroisochroman-4-one to enhance metabolic stability in lead optimization. Fluorine substitution at the 5-position shields the oxidatively labile benzylic site from cytochrome P450 metabolism, improving pharmacokinetic profiles. Its optimized LogP (1.7) and pKa (9.86) are ideal for CNS drug discovery and PRMT5 inhibitor research. Distinct from non-fluorinated analogs.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
Cat. No. B15095413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroisochroman-4-one
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1C2=C(C(=O)CO1)C(=CC=C2)F
InChIInChI=1S/C9H7FO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2
InChIKeyQWVQTXRCMLYDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroisochroman-4-one – A Differentiated Fluorinated Scaffold for Medicinal Chemistry and Chemical Biology Procurement


5-Fluoroisochroman-4-one (CAS: 1260650-72-3) is a fluorinated heterocyclic compound belonging to the isochromanone class, characterized by a bicyclic system where a dihydropyranone ring is fused to a benzene ring with a fluorine atom substituted at the 5-position . This core structure is a prominent feature in many bioactive small molecules, and the compound is particularly valued for its potential as a metabolically stable isostere of the native isochroman . The fluorine atom can shield the oxidatively labile benzylic position from metabolism, thereby potentially improving the pharmacokinetic profile of lead compounds .

Why 5-Fluoroisochroman-4-one Cannot Be Simply Interchanged with Unsubstituted Isochroman-4-one or Alternative Analogs


Generic substitution between 5-fluoroisochroman-4-one and its unsubstituted parent isochroman-4-one is not scientifically justifiable due to the profound physicochemical alterations induced by fluorine substitution. The introduction of the highly electronegative fluorine atom at the 5-position significantly modulates lipophilicity (LogP), acid/base character (pKa), and metabolic stability compared to the parent scaffold . These changes directly impact pharmacokinetic behavior, target binding, and synthetic utility in downstream derivatization. Consequently, researchers and procurement specialists cannot assume functional equivalence; the fluorinated analog offers a distinct profile that must be evaluated on its own merits for specific research applications.

Quantitative Differentiation Evidence: 5-Fluoroisochroman-4-one vs. Isochroman-4-one and Related Analogs


Enhanced Lipophilicity (LogP) of 5-Fluoroisochroman-4-one Compared to Unsubstituted Isochroman-4-one

The introduction of fluorine at the 5-position increases the lipophilicity of the isochroman-4-one scaffold. Experimental data show 5-fluoroisochroman-4-one has a LogP of 1.7 [1], compared to a reported LogP of 1.23 for unsubstituted isochroman-4-one . This represents a ~38% increase in LogP, indicating significantly higher lipophilicity which can enhance membrane permeability and alter pharmacokinetic profiles.

Lipophilicity Physicochemical Properties Druglikeness

Altered Acid-Base Character (pKa) of 5-Fluoroisochroman-4-one vs. Isochroman-4-one

Fluorination at the 5-position significantly alters the acid-base character of the isochroman-4-one scaffold. The predicted pKa of 5-fluoroisochroman-4-one is 9.86 , whereas the parent isochroman-4-one exhibits a keto-enol equilibrium constant pK(E) of 5.26 and an acidity constant of the enol ionizing as an oxygen acid pQ(a)(E) of 10.14 [1]. This ~4.6 unit shift in the relevant pKa value indicates a substantial change in ionization behavior at physiological pH, which can influence solubility, protein binding, and cellular permeability.

pKa Ionization Physicochemical Properties

Improved Metabolic Stability of 5-Fluoroisochroman-4-one as a Function of Fluorine Shielding at the Benzylic Position

The fluorine atom at the 5-position of 5-fluoroisochroman-4-one is strategically positioned to shield the oxidatively labile benzylic position from cytochrome P450-mediated metabolism . This property makes it a valuable metabolically stable isostere of the native isochroman scaffold. While direct head-to-head metabolic stability data for the isolated compound is not available in the public domain, the established principle of fluorine substitution to block metabolic soft spots is a well-documented class-level inference [1]. This anticipated improvement in metabolic stability is a key differentiator from unsubstituted isochroman-4-one, which lacks this protective fluorine atom and is therefore expected to be more susceptible to oxidative metabolism at the benzylic position.

Metabolic Stability Pharmacokinetics Fluorine Chemistry

Differentiated Solubility Profile of 5-Fluoroisochroman-4-one in DMSO

5-Fluoroisochroman-4-one exhibits good solubility in DMSO (>30 mg/mL) , a common solvent for biological assays. This solubility profile supports its utility in in vitro pharmacology studies. While direct quantitative comparison with isochroman-4-one's DMSO solubility is not available, the fluorinated analog's solubility is sufficient for standard assay conditions and is a practical consideration for procurement.

Solubility Formulation Physicochemical Properties

Recommended Research and Industrial Application Scenarios for 5-Fluoroisochroman-4-one Based on Differentiated Properties


Metabolic Stability-Driven Lead Optimization in Drug Discovery

Researchers engaged in lead optimization of isochromanone-based scaffolds should procure 5-fluoroisochroman-4-one as a strategic building block to address metabolic instability issues. The fluorine atom at the 5-position is positioned to shield the oxidatively labile benzylic site from cytochrome P450 metabolism , a well-established strategy for improving pharmacokinetic profiles. This compound offers a direct path to more stable analogs without requiring extensive re-synthesis of the core scaffold, thereby accelerating hit-to-lead timelines and reducing resource expenditure. Its use is particularly relevant for programs targeting chronic indications where prolonged exposure is required, such as CNS disorders or oncology.

Physicochemical Property Modulation for CNS Drug Discovery

The enhanced lipophilicity (LogP = 1.7) and altered pKa (9.86) of 5-fluoroisochroman-4-one compared to the parent scaffold make it an attractive intermediate for CNS drug discovery programs [1] . The increased LogP may improve blood-brain barrier permeability, while the modified ionization profile can influence receptor binding and off-target selectivity. Medicinal chemists designing CNS-penetrant molecules should consider 5-fluoroisochroman-4-one as a key starting material when balanced lipophilicity and metabolic stability are desired. This compound provides a distinct physicochemical profile that can be exploited to fine-tune CNS drug candidates without introducing additional molecular complexity.

PRMT5-Targeted Cancer Therapeutic Development

Emerging research indicates that 5-fluoroisochroman-4-one may act as a scaffold for PRMT5 (protein arginine methyltransferase 5) inhibitors, a target of growing interest in oncology . While direct IC50 data for the isolated compound is not publicly available, its structural features align with known PRMT5 inhibitor pharmacophores. Procurement of this compound enables medicinal chemists to explore structure-activity relationships (SAR) around the isochromanone core for PRMT5 inhibition. The fluorinated scaffold offers a differentiated starting point compared to non-fluorinated analogs, potentially leading to novel IP and improved selectivity profiles in this competitive therapeutic area.

Synthetic Methodology Development Involving Fluorinated Heterocycles

Synthetic chemists focusing on novel fluorination methodologies or asymmetric synthesis of fluorinated heterocycles can utilize 5-fluoroisochroman-4-one as a benchmark substrate. Its well-defined structure and the presence of both the reactive fluorine atom and the electrophilic ketone moiety make it a versatile intermediate for developing new catalytic transformations, including enantioselective fluorocyclization and cross-coupling reactions [2]. Procuring this compound enables the validation of new synthetic routes and the generation of diverse libraries of fluorinated analogs for downstream biological evaluation. Its commercial availability and defined physicochemical properties facilitate reproducible experimentation and method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoroisochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.